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Compound Name: K00546

Cat. No.: B1662397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors,

K00546 and Palbociclib, in the context of breast cancer research. While Palbociclib is an FDA-

approved therapeutic with a well-defined role, K00546 is a research compound with a distinct

kinase inhibition profile. This document outlines their mechanisms of action, target specificities,

and available data, while also highlighting the absence of direct comparative studies in breast

cancer cell lines.

Introduction to the Compounds
K00546 is a potent, small molecule inhibitor primarily targeting CDK1 and CDK2.[1][2][3] It also

demonstrates inhibitory activity against other kinases, including CDC2-like kinase 1 (CLK1),

CLK3, vascular endothelial growth factor receptor 2 (VEGFR-2), and glycogen synthase kinase

3 (GSK-3).[2] As a research chemical, its efficacy and safety in clinical settings have not been

established.

Palbociclib (Ibrance®) is an orally administered, highly selective inhibitor of CDK4 and CDK6.

[4][5][6] It is a well-established therapeutic agent used in combination with endocrine therapy

for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor

2-negative (HER2-) advanced or metastatic breast cancer.[5][7][8] Palbociclib's mechanism of

action is centered on the inhibition of cell cycle progression at the G1 to S phase transition.[6]

[8][9][10]
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Kinase Inhibition Profile
The primary distinction between K00546 and Palbociclib lies in their target selectivity. K00546
is a potent inhibitor of CDKs that are critical for progression through multiple phases of the cell

cycle, whereas Palbociclib is highly specific for the CDKs that regulate the G1-S checkpoint.

Kinase Target K00546 IC₅₀ (nM)
Palbociclib IC₅₀
(nM)

Reference

CDK1/cyclin B 0.6 >10,000 [2]

CDK2/cyclin A 0.5 >10,000 [2]

CDK4/cyclin D1 Not widely reported 11 [4]

CDK6/cyclin D3 Not widely reported 16 [4]

CLK1 8.9 Not reported [2]

CLK3 29.2 Not reported [2]

VEGFR-2 32 Not reported [2]

GSK-3 140 Not reported [2]

Mechanism of Action and Impact on the Cell Cycle
The differing kinase specificities of K00546 and Palbociclib translate to distinct impacts on the

cell cycle. Palbociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma

protein (Rb), a key tumor suppressor.[6][9][10][11] This maintains Rb in its active,

hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the

expression of genes required for entry into the S phase and leading to a G1 cell cycle arrest.

[11]

In contrast, K00546's potent inhibition of CDK1 and CDK2 would be expected to induce a more

profound cell cycle arrest. CDK2 is crucial for the G1/S transition and S phase progression,

while CDK1 is essential for the G2/M transition and mitosis. Therefore, K00546 has the

potential to block cell cycle progression at multiple checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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